3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one
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Overview
Description
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, dichloro substitutions, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazolinone core, followed by the introduction of the trifluoromethyl and dichloro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate.
Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substitutions may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting key enzymes or signaling proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to similar compounds, 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one stands out due to its unique combination of trifluoromethyl and dichloro substituents on a quinazolinone core
Properties
CAS No. |
5784-66-7 |
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Molecular Formula |
C17H8Cl2F6N2O |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H8Cl2F6N2O/c1-7-26-14-12(5-10(18)6-13(14)19)15(28)27(7)11-3-8(16(20,21)22)2-9(4-11)17(23,24)25/h2-6H,1H3 |
InChI Key |
ZZGMLWPBMVXNMT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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